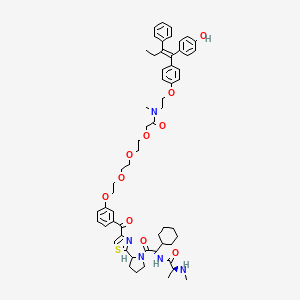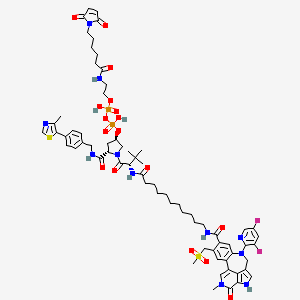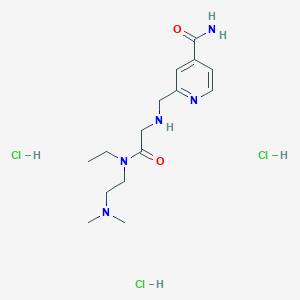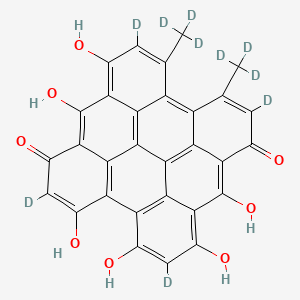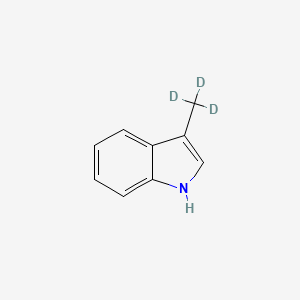
3-Methyl-d3-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-d3-indole is a deuterated derivative of 3-methylindole, a compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The deuterium atoms in this compound replace the hydrogen atoms at the 3-position, making it useful in various scientific studies, particularly in the field of mass spectrometry and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-d3-indole typically involves the deuteration of 3-methylindole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. This process ensures the selective replacement of hydrogen atoms at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the deuterated compound. The process is optimized to minimize the use of expensive deuterium gas and catalysts, making it cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-d3-indole undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of 3-methylindole-2,3-dione under specific conditions.
Reduction: Reduction reactions can convert this compound to 3-methylindoline.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the 2 or 3 positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: 3-Methylindole-2,3-dione.
Reduction: 3-Methylindoline.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-d3-indole has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolic fate of indole derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease studies.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 3-Methyl-d3-indole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Methylindole: The non-deuterated form, commonly found in mammalian feces and known for its strong odor.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties
Uniqueness of 3-Methyl-d3-indole: The presence of deuterium atoms in this compound makes it unique for use in isotopic labeling studies. It provides a distinct advantage in tracing and studying metabolic pathways without altering the chemical properties of the parent compound significantly .
Properties
Molecular Formula |
C9H9N |
|---|---|
Molecular Weight |
134.19 g/mol |
IUPAC Name |
3-(trideuteriomethyl)-1H-indole |
InChI |
InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3 |
InChI Key |
ZFRKQXVRDFCRJG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CNC2=CC=CC=C21 |
Canonical SMILES |
CC1=CNC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
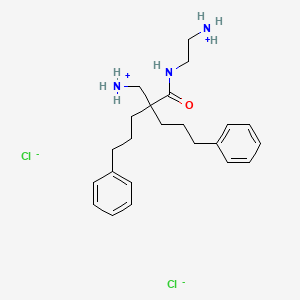
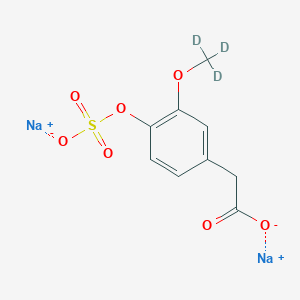
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
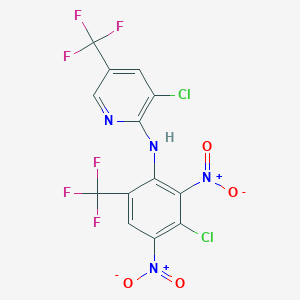
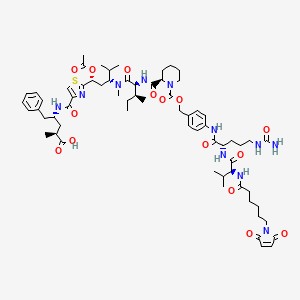
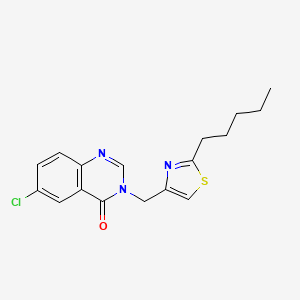
![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)

